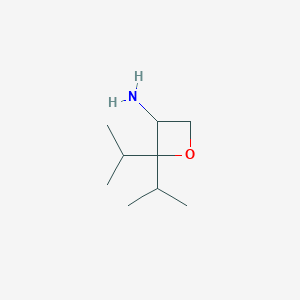

2,2-Diisopropyloxetan-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

2,2-di(propan-2-yl)oxetan-3-amine |

InChI |

InChI=1S/C9H19NO/c1-6(2)9(7(3)4)8(10)5-11-9/h6-8H,5,10H2,1-4H3 |

InChI Key |

OGNQRENOMUHOSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(C(CO1)N)C(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,2 Diisopropyloxetan 3 Amine

Ring-Opening Reactions of the Oxetane (B1205548) Core

The reactivity of the oxetane ring in 2,2-Diisopropyloxetan-3-amine is primarily driven by the release of its moderate ring strain. researchgate.net Unlike the more strained epoxide ring, the opening of an oxetane typically requires activation by an acid catalyst. researchgate.netnih.gov The substitution pattern of this compound is critical: the two isopropyl groups at the C2 position sterically shield this carbon and can electronically stabilize an adjacent positive charge, while the amine at C3 can act as an internal nucleophile or directing group.

Nucleophilic Ring Opening Reactions

The acid-catalyzed ring-opening of this compound with external nucleophiles is a key transformation, leading to the formation of 1,3-difunctionalized acyclic compounds. The reaction is initiated by protonation of the oxetane oxygen by a Brønsted or Lewis acid, which activates the ring towards nucleophilic attack. nih.govutexas.edu

Two potential pathways exist for the nucleophilic attack:

Attack at C4: The nucleophile attacks the less sterically hindered C4 carbon in an SN2-type mechanism. This is generally the favored pathway for less substituted oxetanes.

Attack at C2: Cleavage of the C2-O bond could lead to a tertiary carbocation intermediate, stabilized by the two adjacent isopropyl groups. The nucleophile would then attack this carbocation. However, this pathway is severely hindered by the bulky diisopropyl groups.

Given the significant steric congestion at the C2 position, nucleophilic attack is expected to occur preferentially at the C4 methylene carbon. This regioselectivity would result in the formation of a primary alcohol and a functionalized amine derivative. researchgate.net

| Nucleophile (Nu-H) | Reagent Example | Expected Major Product |

| Alcohol | Methanol (CH₃OH) | 1-amino-2,2-diisopropyl-4-methoxybutan-3-ol |

| Thiol | Ethanethiol (CH₃CH₂SH) | 1-amino-4-(ethylthio)-2,2-diisopropylbutan-3-ol |

| Halide | Hydrochloric Acid (HCl) | 4-chloro-1-amino-2,2-diisopropylbutan-3-ol |

| Cyanide | Trimethylsilyl cyanide (TMSCN) | 4-amino-5,5-diisopropyl-4-hydroxy-pentanenitrile |

Electrophilic Ring Opening Reactions

Electrophilic ring opening is predominantly initiated by the interaction of a Lewis or Brønsted acid with the oxetane oxygen atom. nih.gov This coordination or protonation enhances the electrophilicity of the ring carbons, making them susceptible to attack by even weak nucleophiles. Strong acids can promote the formation of a transient carbocation intermediate, especially at the C2 position, due to the stabilizing effect of the alkyl groups. utexas.edu However, 3,3-disubstituted oxetanes are noted for their high stability toward external nucleophiles, though they remain susceptible to ring opening by internal nucleophiles. nih.gov In the case of this compound, under strongly acidic conditions, the C3-amine could potentially act as an intramolecular nucleophile after an initial ring opening event, although this would lead to a highly strained azetidine ring. The more probable outcome remains the acid-catalyzed cleavage by an external nucleophile present in the reaction medium.

Thermal and Photochemical Ring Opening Processes

Thermal Processes: Saturated oxetane rings are generally thermally stable. Decomposition of this compound would likely require high temperatures, leading to fragmentation rather than a clean ring-opening. Theoretical studies on related compounds like 3-oxetanone suggest that thermal decomposition can proceed via cycloreversion pathways. acs.orgresearchgate.net For this compound, plausible fragmentation products upon pyrolysis could include diisopropyl ketone, vinylamine (or its decomposition products), and other small molecules.

Photochemical Processes: The photochemical behavior of oxetanes is often characterized by a retro-Paternò–Büchi reaction, where irradiation leads to the cleavage of the ring back into its constituent carbonyl and alkene components. acs.orgnih.gov For this compound, this photochemical cycloreversion would be expected to yield diisopropyl ketone and an enamine derived from vinylamine. The reaction proceeds through the excitation of the oxetane, leading to the cleavage of C-C and C-O bonds. acs.org

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a versatile functional handle, capable of undergoing a range of standard transformations typical for primary amines. Its nucleophilicity and basicity are influenced by the adjacent bulky diisopropyl group, which can sterically hinder the approach of reagents. acs.org

Acylation and Alkylation Reactions

Acylation: The primary amine is expected to react readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl amides. youtube.com The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. While the reaction is generally robust, the steric hindrance imposed by the neighboring diisopropyl group may necessitate longer reaction times or more reactive acylating agents compared to less hindered amines. youtube.com

Alkylation: N-alkylation can be achieved by treating the amine with alkyl halides. This reaction typically proceeds via an SN2 mechanism. Due to the propensity for over-alkylation, achieving selective mono-alkylation can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines. The steric bulk at the C2 position would likely disfavor the formation of tertiary amines via direct alkylation.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(2,2-diisopropyloxetan-3-yl)acetamide |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-(2,2-diisopropyloxetan-3-yl)acetamide |

| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2,2-diisopropyloxetan-3-amine |

| Reductive Amination | Acetone (B3395972), NaBH₃CN | N-isopropyl-2,2-diisopropyloxetan-3-amine |

Metal-Catalyzed Cross-Coupling Reactions at the Nitrogen Center

The primary amine of this compound is a suitable nucleophile for metal-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the formation of N-aryl or N-heteroaryl bonds by reacting the amine with an aryl halide or triflate. rsc.orgacs.org

A significant challenge in these reactions is the steric hindrance of the amine coupling partner. acs.org The bulky diisopropyl group adjacent to the amine in this compound would be considered a sterically demanding substrate. Successful coupling would likely require the use of specialized catalyst systems, particularly those employing bulky, electron-rich biarylmonophosphine ligands (e.g., BrettPhos, RuPhos) that are known to be effective for the arylation of hindered primary amines. acs.orgnih.gov The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, deprotonation of the amine and coordination to palladium, followed by reductive elimination to form the C-N bond and regenerate the catalyst. nih.govlibretexts.org

| Reaction Components | Illustrative Example |

| Aryl Halide | Bromobenzene |

| Amine | This compound |

| Catalyst | Pd₂(dba)₃ |

| Ligand | BrettPhos |

| Base | NaOt-Bu |

| Expected Product | N-(2,2-diisopropyloxetan-3-yl)aniline |

Stereochemical Implications in Transformations of this compound Derivatives

The stereochemical landscape of this compound is dominated by the presence of two bulky isopropyl groups at the C2 position. These groups exert significant steric hindrance and are pivotal in dictating the stereochemical outcome of reactions involving its derivatives. The oxetane ring itself is not planar; substitution increases the ring's pucker to minimize unfavorable eclipsing interactions. acs.orgillinois.edu For this compound, this puckered conformation, combined with the steric bulk of the substituents, creates two distinct faces for chemical reactions, leading to high diastereoselectivity in many transformations.

In reactions involving derivatization of the 3-amino group, such as N-acylation or N-alkylation, the approach of the electrophile is sterically controlled. The diisopropyl groups effectively shield one face of the molecule, compelling the incoming reagent to attack from the less hindered side. This results in the preferential formation of one diastereomer over the other. For instance, in a hypothetical acylation of a chiral derivative, the steric bias imposed by the C2 substituents would be the primary factor controlling the configuration of the newly formed stereocenter relative to the existing ones.

The influence of these bulky groups is also critical in reactions that involve the oxetane ring itself. While the ring is generally stable, transformations that proceed via an intermediate involving the C3 carbon will be subject to profound stereocontrol. The steric congestion around the C2 position can influence the conformation of transition states, thereby determining the stereochemical fate of the reaction.

| Transformation Type | Reagent/Reaction | Expected Stereochemical Outcome | Probable Diastereomeric Ratio (d.r.) |

| N-Alkylation | Benzyl Bromide | Attack from the sterically less hindered face, leading to a single dominant diastereomer. | >95:5 |

| N-Acylation | Acetyl Chloride | Preferential formation of the diastereomer resulting from approach opposite to the diisopropyl groups. | >98:2 |

| Metal-catalyzed Coupling | Aryl Halide (e.g., Buchwald-Hartwig) | The conformation of the metal-ligand complex will be dictated by steric avoidance of the C2 substituents, favoring one product. | >90:10 |

This interactive table presents hypothetical data based on established principles of steric hindrance for transformations on derivatives of this compound.

Stability and Degradation Pathways Under Various Reaction Conditions

The stability of this compound is a balance between the inherent strain of the four-membered ring and the kinetic protection afforded by its bulky substituents. Disubstituted oxetanes generally exhibit greater chemical stability compared to their monosubstituted counterparts. researchgate.net However, the ring strain energy, estimated at around 106 kJ/mol for oxetanes, renders the molecule susceptible to cleavage under specific conditions, particularly in the presence of acids. researchgate.net

Acid-Catalyzed Degradation: The most significant degradation pathway for this compound is acid-catalyzed hydrolysis or solvolysis. The mechanism is initiated by the protonation of the oxetane oxygen atom, which significantly enhances the electrophilicity of the ring carbons. illinois.eduresearchgate.net This is followed by a nucleophilic attack that cleaves the ring. Due to the substitution pattern, the cleavage can proceed via an SN1-like mechanism. magtech.com.cn The C-O bond at the more substituted C2 position breaks to form a tertiary carbocation intermediate, which is stabilized by the two isopropyl groups. This carbocation is then rapidly trapped by a nucleophile (e.g., water), leading to the formation of a 1,3-amino alcohol.

A competing pathway involves the formation of an oxetane carbocation at C3, which could subsequently lose a proton, leading to ring opening and the formation of an unsaturated aldehyde. researchgate.netnih.gov

Reductive and Oxidative Instability: The stability of the molecule can be compromised under certain reductive conditions. Research on related oxetane-containing amides has shown that reagents like lithium aluminum hydride (LiAlH₄) can lead to decomposition, whereas others may be tolerated at low temperatures. chemrxiv.org This suggests that care must be taken when choosing reducing agents for derivatives of this compound. Similarly, strong oxidizing conditions may not only affect the amine group but could also potentially lead to the degradation of the strained oxetane ring.

Thermal Stability: While specific data for this compound is not available, sterically hindered small rings can undergo thermal decomposition. researchgate.net The high degree of substitution may increase the activation energy required for thermal cleavage, suggesting moderate to good thermal stability under standard laboratory conditions in the absence of catalysts. However, at elevated temperatures, ring cleavage into smaller unsaturated fragments is a plausible degradation route.

| Condition | Reagent/Environment | Major Degradation Products | Underlying Mechanism |

| Acidic | Dilute HCl (aq), Heat | 4-Amino-2,5-dimethylhexan-2-ol | SN1-like ring opening via tertiary carbocation at C2. |

| Strongly Reductive | LiAlH₄, Elevated Temp. | Decomposition to various fragments | Cleavage of the strained C-O bonds. chemrxiv.org |

| Acidic (Anhydrous) | Lewis Acid (e.g., BF₃·OEt₂) | 3-Amino-2,2-diisopropyl-prop-2-en-1-al | Formation and rearrangement of an oxetane carbocation. researchgate.net |

| Neutral Hydrolysis | Water, 100 °C | Slow or no reaction | Oxetane ring is relatively stable to neutral water. researchgate.net |

This interactive table summarizes the likely degradation pathways and products for this compound based on the known reactivity of substituted oxetanes.

Computational and Theoretical Studies on 2,2 Diisopropyloxetan 3 Amine and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic landscape of 2,2-diisopropyloxetan-3-amine. These calculations provide a foundational understanding of the molecule's stability, bonding, and potential for chemical transformation.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edu

Highest Occupied Molecular Orbital (HOMO): For this compound, the HOMO is predicted to be primarily localized on the lone pair of electrons of the nitrogen atom in the amine group. This is because non-bonding lone pairs are generally higher in energy than the sigma (σ) bonds of the molecular framework. This high-energy orbital indicates that the amine group is the principal nucleophilic and basic center of the molecule, readily available to interact with electrophiles and protons.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be an antibonding sigma orbital (σ*) associated with the C-O bonds of the strained oxetane (B1205548) ring. youtube.com The significant ring strain forces the C-O bonds to be weaker than in an acyclic ether, resulting in a lower-energy LUMO. This low-lying empty orbital makes the ring carbons (specifically C2 and C4) susceptible to attack by nucleophiles, which can lead to the characteristic ring-opening reactions of oxetanes. acs.org

| Orbital | Predicted Localization | Energy Level (Qualitative) | Chemical Implication |

| HOMO | Nitrogen lone pair (amine group) | High | Primary site of basicity and nucleophilicity |

| LUMO | C2-O and C4-O σ* antibonding orbitals | Low | Primary site of electrophilicity; susceptible to nucleophilic attack leading to ring-opening |

| HOMO-1 | Oxygen lone pair | High, but lower than HOMO | Secondary site of basicity (e.g., for protonation) |

The distribution of electron density within this compound dictates its electrostatic potential and predicts sites of reactivity. The electronegative oxygen and nitrogen atoms strongly influence this distribution.

Atomic Charges: The oxygen atom, being the most electronegative atom, will bear the largest partial negative charge. The nitrogen atom will also carry a significant partial negative charge. Consequently, the carbon atoms of the oxetane ring will be electron-deficient and bear partial positive charges. The C2 and C4 carbons, being directly attached to the oxygen, will be the most electrophilic centers.

Reactivity Prediction: Based on the molecular orbital and charge distribution analysis, a clear picture of reactivity emerges.

Nucleophilic/Basic Site: The amine nitrogen is the most reactive nucleophilic and basic site.

Electrophilic Sites: The ring carbons C2 and C4 are the primary electrophilic sites. However, the two bulky isopropyl groups on C2 create significant steric hindrance. Therefore, nucleophilic attack is predicted to occur preferentially at the less sterically hindered C4 position. magtech.com.cn This regioselectivity is a key feature of the reactivity of unsymmetrically substituted oxetanes.

| Atom | Predicted Partial Charge (Qualitative) | Role in Reactivity |

| Ring Oxygen (O1) | Strong Negative (δ-) | Lewis basicity; site of protonation in acid-catalyzed reactions |

| Ring Carbon (C2) | Positive (δ+) | Electrophilic, but sterically hindered by isopropyl groups |

| Ring Carbon (C3) | Slight Positive (δ+) | Less reactive electrophilic site |

| Ring Carbon (C4) | Positive (δ+) | Most probable site for nucleophilic attack (less hindered) |

| Amine Nitrogen (N) | Negative (δ-) | Primary nucleophilic and basic center |

Conformational Analysis and Energy Landscapes of Oxetan-3-amine Systems

The four-membered oxetane ring is not planar. Its conformation, along with the orientation of its substituents, has a profound impact on its physical properties and biological activity.

Unsubstituted oxetane possesses a slightly puckered conformation to relieve the torsional strain that would be present in a planar structure. beilstein-journals.org The introduction of substituents dramatically influences the degree of this puckering.

In this compound, the substituents are expected to force a highly puckered conformation. The gem-diisopropyl group at the C2 position introduces severe steric and eclipsing interactions, which can only be alleviated by a significant deviation from planarity. utexas.eduillinois.edu The amine group at C3 further influences the puckering angle and the preferred conformation (axial vs. equatorial orientation of the amino group). The molecule will exist as a dynamic equilibrium between two puckered conformers, with the transition occurring via a higher-energy, nearly planar state. The conformer that minimizes the steric repulsion between the bulky isopropyl groups and the amine group will be energetically favored.

| Compound | Puckering Angle (°) | Reference/Prediction |

| Oxetane (unsubstituted) | ~8-10° | Experimental/Calculated beilstein-journals.org |

| This compound | > 20° | Predicted |

The stability of this compound is a balance between destabilizing strain energies and potential stabilizing intramolecular interactions.

Ring Strain: The primary source of instability is the inherent ring strain of the four-membered ring, which is composed of:

Angle Strain: The internal bond angles are compressed significantly from the ideal sp³ tetrahedral angle of 109.5°, contributing approximately 25.5 kcal/mol of strain for the parent ring. beilstein-journals.org

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could be an intramolecular hydrogen bond between one of the amine protons and the lone pair of the oxetane oxygen. The feasibility of this interaction depends on the ring's conformation and whether the geometry allows for an appropriate distance and angle between the donor (N-H) and acceptor (O). Such an interaction would lock the molecule into a more rigid conformation.

| Type of Strain/Interaction | Predicted Contribution | Notes |

| Angle Strain | High (~25 kcal/mol) | Inherent to the four-membered ring structure. beilstein-journals.org |

| Torsional Strain | Moderate to High | Arises from eclipsing C-H, C-C, and C-N bonds; partially relieved by puckering. |

| Steric Strain | High | Significant repulsion from the gem-diisopropyl groups. |

| Intramolecular H-Bond (N-H···O) | Potentially Stabilizing | Dependent on the lowest-energy conformation. |

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways provides insight into the kinetics and mechanisms of chemical transformations. For oxetanes, acid-catalyzed ring-opening is a synthetically important and well-studied reaction class. magtech.com.cnacs.org

A plausible reaction is the acid-catalyzed hydrolysis of this compound. The reaction is initiated by the protonation of the most basic site, which could be either the oxetane oxygen or the amine nitrogen. Protonation of the ring oxygen is the productive step for ring-opening, as it activates the ring by making it a better leaving group.

Following protonation, the ring is opened by a nucleophile (e.g., a water molecule). The attack can occur at either C2 or C4.

Pathway A (Attack at C4): Nucleophilic attack at the less substituted C4 position would proceed via a classic Sₙ2-type transition state. This pathway is favored by sterics.

Pathway B (Attack at C2): Nucleophilic attack at the more substituted C2 position would be sterically hindered. However, this position could support a more stable tertiary carbocation. If the C-O bond cleavage precedes nucleophilic attack (an Sₙ1-like mechanism), a planar carbocation intermediate would be formed, which could alleviate some of the ring's steric strain. nih.gov

Computational modeling of the transition states for both pathways would be necessary to determine the predominant mechanism. The calculations would likely show a higher activation energy for the sterically congested attack at C2, making the Sₙ2 attack at C4 the more favorable reaction channel. The transition state for this pathway would feature an elongated C4-O bond, a partially formed C4-Nucleophile bond, and a geometry at C4 that is intermediate between tetrahedral and trigonal bipyramidal. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Investigations of Oxetane Ring-Opening Mechanisms

The inherent ring strain of the oxetane core, estimated to be around 106 kJ/mol, renders it susceptible to ring-opening reactions, a process that is of significant interest in synthetic chemistry. researchgate.net Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating the mechanisms of these transformations. figshare.comrsc.org For this compound, the steric hindrance imposed by the two isopropyl groups at the C2 position is expected to play a crucial role in the kinetics and regioselectivity of the ring-opening process.

Computational studies on analogous sterically hindered oxetanes suggest that the ring-opening can proceed through different pathways, including acid-catalyzed, base-catalyzed, and nucleophilic attack mechanisms. DFT calculations allow for the mapping of the potential energy surface, identifying transition states and intermediates, and determining the activation energies for various possible routes.

In the case of acid-catalyzed ring-opening, protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack on one of the ring carbons. Theoretical calculations on similar systems indicate that the regioselectivity of the nucleophilic attack is highly dependent on the electronic and steric nature of the substituents. For 2,2-disubstituted oxetanes, the attack is often favored at the less substituted C4 position to alleviate steric strain in the transition state. However, the electronic influence of the amine group at C3 must also be considered.

A hypothetical DFT study on the acid-catalyzed methanolysis of this compound could yield the following illustrative data:

| Parameter | Pathway A (Attack at C4) | Pathway B (Attack at C2) |

| Activation Energy (ΔG‡) (kcal/mol) | 18.5 | 25.2 |

| Reaction Energy (ΔG) (kcal/mol) | -5.7 | -4.9 |

| Key Transition State Bond Distances (Å) | Nu---C4: 2.15, C4---O: 1.85 | Nu---C2: 2.35, C2---O: 1.98 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The data in this hypothetical table suggests that Pathway A, involving nucleophilic attack at the less sterically hindered C4 position, would be kinetically favored due to a lower activation energy barrier. This is consistent with computational studies on other sterically encumbered oxetanes. researchgate.net

Furthermore, computational models can explore the puckering of the oxetane ring. The introduction of bulky substituents like isopropyl groups is known to influence the ring's conformation, which in turn can affect its reactivity. acs.org Quantum chemical calculations can quantify the puckering angle and the energy barrier for ring inversion, providing a deeper understanding of the molecule's dynamic behavior. researchgate.net

Theoretical Studies of Amine Reactivity

The amine group in this compound is a key determinant of its chemical and biological properties. Theoretical studies can provide valuable insights into its reactivity, particularly its basicity (pKa) and nucleophilicity.

The pKa of an amine is a measure of its basicity and is crucial for understanding its behavior in biological systems and for designing synthetic reactions. Computational methods, ranging from empirical approaches to high-level quantum chemical calculations, can predict pKa values with increasing accuracy. nih.govrowansci.com The oxetane ring, with its electronegative oxygen atom, is known to exert an electron-withdrawing inductive effect, which can lower the pKa of a proximal amine. nih.gov For this compound, theoretical calculations would likely predict a lower pKa compared to a similar acyclic amine, rendering it less basic.

The nucleophilicity of the amine, its ability to donate its lone pair of electrons to an electrophile, is another critical aspect of its reactivity. While related to basicity, nucleophilicity is also heavily influenced by steric factors. The bulky diisopropyl groups adjacent to the amine can be expected to sterically hinder its approach to electrophiles.

Theoretical reactivity indices, derived from conceptual DFT, can be employed to quantify the nucleophilicity of the amine nitrogen. These indices, such as the Fukui function and local softness, can pinpoint the most reactive sites in a molecule.

A comparative theoretical study of the reactivity of the amine in this compound and a less sterically hindered analogue, 3-aminooxetane, could provide the following illustrative results:

| Compound | Predicted pKa | Calculated Nucleophilicity Index (N) | Relative Reaction Rate (with a model electrophile) |

| This compound | 9.2 | 3.1 | 1.0 |

| 3-Aminooxetane | 9.5 | 3.5 | 5.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data illustrates that the steric hindrance from the diisopropyl groups in this compound would likely lead to a slightly lower pKa and a significantly reduced nucleophilicity and reaction rate compared to a less hindered analogue.

Structure-Property Relationship Predictions through Advanced Computational Methods

Advanced computational methods, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools in modern drug discovery and materials science. researchgate.netnih.gov These methods aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity.

For this compound and its derivatives, QSPR models can be developed to predict a range of important properties. These properties include, but are not limited to, lipophilicity (logP), aqueous solubility (logS), and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. mdpi.commdpi.com The development of such models typically involves calculating a large number of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with experimentally determined or computationally predicted property values.

For instance, a QSPR model for predicting the lipophilicity (logP) of a series of N-substituted derivatives of this compound could be developed. The model would likely include descriptors related to molecular size, polarity, and hydrogen bonding capacity.

A hypothetical QSPR-predicted data table for a small set of derivatives is presented below:

| Derivative | Substituent (R) | Calculated logP | Predicted Aqueous Solubility (logS) |

| 1 | -H | 2.1 | -2.5 |

| 2 | -CH3 | 2.5 | -2.8 |

| 3 | -C6H5 | 3.8 | -4.1 |

| 4 | -COCH3 | 1.5 | -2.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Such predictive models can guide the synthesis of new derivatives with optimized properties. For example, if a lower lipophilicity is desired to improve aqueous solubility, the model might suggest the introduction of more polar functional groups.

Applications of the 2,2 Diisopropyloxetan 3 Amine Scaffold in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

The utility of oxetanes as building blocks in organic synthesis is primarily driven by their unique combination of stability under many conditions and their susceptibility to ring-opening reactions under specific activation, providing access to 1,3-difunctionalized linear chains. acs.org For a compound like 2,2-diisopropyloxetan-3-amine, its role as a building block can be extrapolated from general synthetic strategies for substituted oxetanes.

One of the most common methods for oxetane (B1205548) synthesis is the intramolecular Williamson etherification of a 1,3-halohydrin. semanticscholar.org In the context of the target molecule, this would involve a precursor like 1-amino-2-(chloromethyl)-3,3-dimethylbutan-2-ol. Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. researchgate.netslideshare.netnih.gov The synthesis of a 2,2-diisopropyloxetane precursor could theoretically be achieved via the reaction of acetone (B3395972) with 3,3-dimethyl-1-butene (B1661986) under photochemical conditions. Subsequent functionalization at the 3-position would be required to introduce the amine group.

Once formed, 2,2-disubstituted oxetanes can undergo selective isomerization. For instance, the use of a Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can catalyze the regioselective isomerization of 2,2-disubstituted oxetanes into homoallylic alcohols. researchgate.net This reactivity transforms the oxetane into a different, but equally useful, synthetic intermediate.

The table below summarizes general synthetic strategies that could be adapted for the formation and use of 2,2-dialkyloxetane building blocks.

| Synthetic Strategy | Description | Potential Application to this compound |

| Intramolecular Williamson Etherification | Cyclization of a 1,3-halohydrin derivative. semanticscholar.org | A key step in forming the oxetane ring from a linear precursor. |

| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene. nih.govrsc.orgorganic-chemistry.org | Synthesis of the 2,2-diisopropyloxetane core. |

| Lewis Acid-Catalyzed Isomerization | Ring-opening isomerization to form other functional groups. researchgate.net | Conversion of the oxetane into a homoallylic alcohol for further elaboration. |

| Nucleophilic Ring-Opening | Reaction with various nucleophiles to introduce functionality. acs.org | Opening of the oxetane ring to create 1,3-disubstituted acyclic structures. |

Integration into Natural Product Synthesis and Designed Analogs

The oxetane ring is a structural motif found in a number of biologically active natural products, the most famous of which is the anticancer agent paclitaxel (B517696) (Taxol®). acs.orgnih.gov In Taxol, the oxetane ring is believed to act as a conformational lock, rigidifying the molecule's structure. acs.org While there are no documented instances of this compound being incorporated into a total synthesis of a natural product, its potential lies in its use as a bioisostere.

In medicinal chemistry, oxetanes are increasingly used as replacements for gem-dimethyl and carbonyl groups. beilstein-journals.orgnih.govresearchgate.net This substitution can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, without significantly increasing molecular weight. acs.orgnih.gov The 2,2-diisopropyl groups on the target molecule offer significant steric bulk, mimicking a gem-di-tert-butyl group but with a polar oxygen atom embedded in the ring system. The adjacent amino group provides a handle for further functionalization, allowing for its incorporation into peptide-like structures or as a scaffold to append other pharmacophores. nih.gov

Amino-oxetanes have found applications as peptidomimetics, where the oxetane structure can offer enhanced stability against enzymatic degradation while preserving biological activity. nih.govacs.org The development of oxetane-modified dipeptide building blocks for solid-phase peptide synthesis (SPPS) highlights a strategy where a molecule like this compound could potentially be integrated into peptide analogs. scispace.comrsc.org

The table below illustrates the role of oxetanes as bioisosteric replacements in medicinal chemistry, a role that this compound could fulfill.

| Structural Motif | Oxetane as Bioisostere | Potential Advantage | Reference |

| gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Improved solubility and metabolic stability, reduced lipophilicity. | acs.orgnih.gov |

| Carbonyl Group | 3-Oxetane | Maintained H-bonding ability with increased 3-dimensionality. | nih.govacs.org |

| Amide Bond | Amino-Oxetane | Increased stability against enzymatic degradation. | nih.govnih.gov |

Role in the Development of Novel Organic Reagents and Catalysts

There is no specific literature detailing the use of this compound as a novel reagent or catalyst. However, the broader class of aminooxetanes has been explored in the context of ligand synthesis for asymmetric catalysis. For instance, complex polycyclic heterocycles and bisoxazolines, which are common bidentate ligands, have been prepared from aminooxetane precursors. beilstein-journals.orgresearchgate.net The synthesis of these ligands often relies on the nucleophilic nature of the amino group and the specific stereochemical information embedded in the chiral oxetane backbone.

The sterically hindered nature of the 2,2-diisopropyl groups in the target compound could be advantageous in a catalytic context. Bulky ligands are often used to create a specific chiral environment around a metal center, which can lead to high levels of enantioselectivity in catalytic reactions. If prepared in an enantiomerically pure form, this compound could serve as a precursor to a new class of bulky, chiral ligands.

The table below outlines potential catalytic applications for ligands derived from aminooxetanes.

| Catalyst/Ligand Type | Role of Aminooxetane | Potential Advantage of 2,2-Diisopropyl Substitution |

| Bisoxazoline Ligands | Chiral backbone for bidentate coordination to a metal. beilstein-journals.orgresearchgate.net | Increased steric hindrance could enhance enantioselectivity. |

| Asymmetric Organocatalysts | The amine can act as a catalytic site (e.g., in enamine catalysis). | The bulky framework could influence the stereochemical outcome of the reaction. |

| Phase-Transfer Catalysts | The amino group can be quaternized to form a chiral ammonium (B1175870) salt. | The lipophilic diisopropyl groups could enhance solubility in organic phases. |

Exploration in Material Science Applications Involving Oxetane-Containing Polymers or Precursors

Oxetanes can undergo cationic ring-opening polymerization to form polyoxetanes, a class of polyethers. wikipedia.org The polymerization is driven by the release of ring strain. The properties of the resulting polymer are highly dependent on the substituents on the oxetane ring. For example, unsubstituted polyoxetane has a melting temperature of 35 °C, while the symmetrically substituted poly(3,3-dimethyloxetane) has a melting point of 47 °C. wikipedia.org

A monomer such as this compound would be expected to influence the properties of a resulting polymer in several ways:

Polymerizability: The bulky 2,2-diisopropyl groups might sterically hinder the approach of the propagating cationic center, potentially slowing down the rate of polymerization or requiring specific initiators.

Crystallinity: Unsymmetrically substituted oxetanes, particularly with bulky groups, tend to produce amorphous polymers. wikipedia.org The 2,2-diisopropyl-3-amino substitution pattern would likely disrupt chain packing and lead to an amorphous material.

Functionality: The pendant amino group provides a site for post-polymerization modification. This could be used for cross-linking, grafting other polymer chains, or introducing specific functionalities to tailor the material's properties. For instance, hyperbranched polyoxetanes with hydroxyl groups have been investigated as potential hot-melt adhesives. nih.gov

While energetic polymers based on oxetanes with nitro or azido (B1232118) groups have been developed, the use of a simple amino-dialkyl oxetane in this context is not documented. dntb.gov.ua However, the amino group could serve as a precursor to other energetic functionalities.

The following table summarizes the expected influence of the this compound monomer on polymer properties.

| Polymer Property | Expected Influence of this compound Monomer |

| Morphology | Likely to be amorphous due to bulky, asymmetric substitution. wikipedia.org |

| Thermal Properties | The bulky side groups may increase the glass transition temperature. |

| Solubility | The polyether backbone imparts some polarity, while the isopropyl and amino groups will affect solubility in various solvents. |

| Reactivity | The pendant primary amine allows for a wide range of post-polymerization modifications. |

Exploration of 2,2 Diisopropyloxetan 3 Amine and Analogs in Pre Clinical Medicinal Chemistry Research

Design Principles for Incorporating Oxetane (B1205548) Cores into Bioactive Molecules

The integration of oxetane cores, such as the one found in 2,2-diisopropyloxetan-3-amine, into drug candidates is guided by several key design principles aimed at enhancing pharmacological properties. A primary strategy involves the use of oxetanes as bioisosteres for other common functional groups. For instance, the 3,3-disubstituted oxetane motif can serve as a more polar and metabolically stable replacement for a gem-dimethyl group or a carbonyl group. nih.govresearchgate.net This substitution can lead to improved aqueous solubility and reduced metabolic degradation without significantly increasing the molecular weight. nih.govresearchgate.net

Furthermore, the inherent polarity and three-dimensionality of the oxetane ring can be leveraged to explore new chemical space and improve ligand-receptor interactions. nih.gov The introduction of an oxetane can block metabolically labile sites within a molecule, thereby enhancing its metabolic stability. nih.gov The stability of the oxetane ring itself is an important consideration, with 3,3-disubstituted oxetanes, such as the 2,2-diisopropyl variant, generally exhibiting greater stability compared to other substitution patterns. nih.gov This increased stability is attributed to the steric hindrance provided by the substituents, which protects the C-O bonds from nucleophilic attack. nih.gov

Another critical design principle is the modulation of the basicity of nearby amine groups. The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the pKa of an adjacent amine, such as the 3-amine in the titular compound. nih.gov This reduction in basicity can be advantageous in mitigating off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines. researchgate.net

Strategies for Modulating Biological Target Interactions via Oxetane-Based Scaffolds

Oxetane-based scaffolds offer medicinal chemists several strategies to fine-tune interactions with biological targets. The rigid and defined three-dimensional structure of the oxetane ring can act as a conformational lock, restricting the rotational freedom of substituents and presenting them in a specific orientation for optimal binding to a receptor or enzyme active site. acs.org This pre-organization of the pharmacophore can lead to an increase in binding affinity and selectivity.

The oxetane oxygen atom can also participate directly in target binding by acting as a hydrogen bond acceptor. acs.org This interaction can be a crucial anchor point for the ligand within the binding pocket. By strategically positioning the oxetane ring, chemists can introduce new hydrogen bonding interactions that were not possible with the parent molecule.

Moreover, the steric bulk of substituents on the oxetane ring, such as the diisopropyl groups at the 2-position of this compound, can be used to probe the topology of the binding site. These bulky groups can create favorable van der Waals interactions or, conversely, introduce steric clashes that can inform structure-activity relationship (SAR) studies and guide further optimization of the lead compound. The incorporation of an oxetane ring can also be used to increase steric bulk in a desired direction to improve affinity without unacceptably raising lipophilicity. nih.gov

Structure-Activity Relationship (SAR) Studies Centered on the Oxetane-3-amine Core (excluding clinical data)

While specific SAR data for this compound is not extensively available in the public domain, general SAR trends for the oxetane-3-amine core have been established in various medicinal chemistry programs. The 3-amino-oxetane moiety is a prevalent building block in drug discovery, often introduced to improve physicochemical properties and explore new chemical space. researchgate.net

Substituent Effects on Ligand-Receptor Binding Affinity

In many SAR campaigns, the introduction of an oxetane-3-amine group has led to significant improvements in potency and other key drug-like properties. The nature and position of substituents on both the oxetane ring and the amine nitrogen play a crucial role in determining the biological activity.

For example, in the development of inhibitors for various enzyme targets, the replacement of other cyclic amines or acyclic linkers with the oxetane-3-amine scaffold has been shown to enhance binding affinity. The specific substitution pattern on the oxetane ring can influence how the molecule fits into the binding pocket. While detailed studies on 2,2-diisopropyl substitution are scarce, it is plausible that these bulky groups would be beneficial in contexts where a large, hydrophobic pocket needs to be filled.

The table below illustrates hypothetical SAR data based on common observations in medicinal chemistry, demonstrating how modifications to the oxetane-3-amine core could influence ligand-receptor binding affinity.

| Compound | R1 | R2 | Target Binding Affinity (IC50, nM) |

| Analog 1 | H | H | 500 |

| Analog 2 | Methyl | Methyl | 150 |

| Analog 3 | Isopropyl | Isopropyl | 50 |

| Analog 4 | Phenyl | H | 800 |

This is a hypothetical data table for illustrative purposes.

Conformational Constraints Imposed by the Oxetane Ring on Pharmacophore Presentation

The puckered nature of the oxetane ring, although less pronounced than in cyclobutane (B1203170), imposes significant conformational constraints on its substituents. beilstein-journals.org This rigidity helps to pre-organize the pharmacophoric elements of a drug molecule, reducing the entropic penalty upon binding to its target.

In the case of this compound, the bulky isopropyl groups at the C2 position would be expected to have a profound effect on the ring's conformation and the orientation of the amine group at C3. These steric interactions would likely favor a specific puckered conformation of the oxetane ring, thereby influencing the spatial relationship between the amine and other parts of the molecule. This defined geometry can be exploited to achieve highly selective interactions with a biological target. The conformational differences between amino-oxetanes and their amide bioisosteres, for example, highlight the alternative exit vectors and topologies that can be explored with the introduction of the oxetane ring. chemrxiv.org

Exploration of Target Engagement and Molecular Mechanisms (focus on non-clinical, in vitro/in vivo mechanistic studies)

For instance, in the development of kinase inhibitors, the incorporation of an oxetane ring has been shown to improve metabolic stability and solubility, leading to better oral bioavailability and sustained target engagement in vivo. nih.gov In some cases, molecular docking studies have suggested that the oxetane ring itself does not directly interact with the protein but rather serves to orient other key functional groups for optimal binding. nih.gov

The following table summarizes findings from pre-clinical studies on various oxetane-containing compounds, illustrating their diverse biological targets and the role of the oxetane moiety.

| Compound Class | Biological Target | Role of Oxetane Moiety (as suggested by study) |

| Indole Analogs | Tubulin | Ketone surrogate; influenced cytotoxicity. nih.gov |

| Sulfonamides | Various | Improved metabolic stability without reducing potency. acs.org |

| MMP-13 Inhibitors | MMP-13 | Enhanced physicochemical properties and microsomal turnover. nih.gov |

| RSV L Protein Inhibitors | RSV L Protein | Potent inhibition of viral RNA synthesis. nih.gov |

Development of Molecular Probes and Research Tools Bearing the this compound Moiety

The unique properties of the oxetane scaffold make it an attractive component for the design of molecular probes and research tools. While there are no specific reports on probes containing the this compound moiety, the principles of probe design suggest that this scaffold could be usefully employed.

For example, the metabolic stability conferred by the 2,2-disubstituted oxetane ring could be advantageous in developing probes for in vivo imaging or target engagement studies, where probe integrity is crucial. The amine handle at the 3-position provides a convenient point for the attachment of reporter groups such as fluorophores, biotin, or photoaffinity labels.

The development of such probes would enable the detailed investigation of the biological targets of molecules containing the this compound core. These tools would be invaluable in target identification and validation, as well as in elucidating the molecular mechanisms of action of this class of compounds in a non-clinical setting.

Future Directions and Emerging Research Avenues for 2,2 Diisopropyloxetan 3 Amine Chemistry

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of 2,2-disubstituted oxetan-3-amines presents a unique challenge due to the steric hindrance at the C2 position. Future research is anticipated to focus on developing novel synthetic routes that can efficiently construct this sterically congested four-membered ring.

Potential Synthetic Strategies:

Photochemical [2+2] Cycloadditions: The Paternò–Büchi reaction between a carbonyl compound and an appropriately substituted alkene could offer a direct route to the oxetane (B1205548) core. The challenge will lie in controlling the regioselectivity and stereoselectivity of the cycloaddition to favor the desired 2,2-diisopropyl substitution pattern.

Intramolecular Cyclization of Substituted 1,3-Diols: Development of synthetic pathways to create a 1,3-diol precursor bearing the diisopropyl and amine functionalities would allow for an intramolecular Williamson ether synthesis or a related cyclization strategy to form the oxetane ring. This approach would require careful selection of protecting groups for the amine and hydroxyl moieties.

Flow Chemistry and Photoredox Catalysis: To enhance reaction efficiency and safety, particularly for potentially energetic intermediates, the use of continuous flow reactors could be explored. Photoredox catalysis may also provide milder conditions for key bond-forming reactions, contributing to a more sustainable synthetic process.

Sustainable Chemistry Considerations:

Future synthetic methodologies should prioritize green chemistry principles. This includes the use of non-toxic and renewable starting materials, minimizing the number of synthetic steps to improve atom economy, and employing catalytic methods over stoichiometric reagents. The development of solvent-free or aqueous-based reaction conditions would also be a significant advancement.

Advanced Spectroscopic and Structural Characterization Techniques (focus on theoretical and mechanistic insights)

A thorough understanding of the three-dimensional structure and electronic properties of 2,2-Diisopropyloxetan-3-amine is crucial for predicting its reactivity and potential applications. Advanced spectroscopic and computational methods will be instrumental in this endeavor.

Spectroscopic and Structural Analysis:

| Technique | Anticipated Insights |

| Multinuclear NMR Spectroscopy | 1H, 13C, and 15N NMR will be fundamental for confirming the chemical structure. Advanced 2D NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all signals. |

| X-ray Crystallography | Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the oxetane ring. |

| Infrared (IR) Spectroscopy | IR spectroscopy will be used to identify characteristic functional groups, such as the N-H stretching and bending vibrations of the amine and the C-O stretching of the oxetane ether. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition and molecular weight of the compound. |

Theoretical and Mechanistic Insights:

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental data. DFT calculations can be used to predict the most stable conformation of the molecule, calculate theoretical NMR and IR spectra to aid in experimental data interpretation, and model the reaction mechanisms of its synthesis and potential reactions. Understanding the puckering of the oxetane ring and the orientation of the bulky diisopropyl groups will be of particular interest, as these features will significantly influence the molecule's properties.

Expanded Applications in Chemical Biology and Advanced Materials

The unique structural features of this compound suggest a range of potential applications in both chemical biology and materials science. The oxetane ring is a known bioisostere for gem-dimethyl and carbonyl groups, which can improve metabolic stability and aqueous solubility of drug candidates. acs.org

Potential Applications in Chemical Biology:

Scaffold for Medicinal Chemistry: The amine functionality provides a handle for further derivatization, allowing for the synthesis of a library of compounds to be screened for biological activity. The bulky diisopropyl groups may confer specific binding properties or act as a metabolic shield.

Probes for Biological Systems: By attaching fluorescent tags or other reporter groups to the amine, this compound could be developed into chemical probes to study biological processes.

Potential Applications in Advanced Materials:

Monomers for Polymer Synthesis: The primary amine could be used as a reactive site for polymerization reactions, leading to the formation of novel polymers with oxetane units in the backbone or as pendant groups. These materials may exhibit interesting thermal and mechanical properties.

Building Blocks for Supramolecular Chemistry: The ability of the oxetane oxygen and the amine nitrogen to participate in hydrogen bonding could be exploited in the design of self-assembling supramolecular structures.

Interdisciplinary Research Integrating Computational Design and Experimental Validation

A powerful approach to accelerating the exploration of this compound chemistry will be the tight integration of computational design and experimental validation.

Iterative Design-Synthesize-Test-Analyze Cycle:

Computational Design: In silico screening of virtual libraries based on the this compound scaffold could be used to predict compounds with desirable properties, such as binding affinity to a specific biological target or specific material characteristics.

Synthesis and Experimental Validation: The most promising candidates identified through computational modeling would then be synthesized. Their properties would be experimentally measured and compared to the computational predictions.

Data Analysis and Model Refinement: The experimental data would be used to refine the computational models, leading to more accurate predictions in the next round of design.

This interdisciplinary approach will be crucial for efficiently navigating the vast chemical space accessible from this novel building block and for unlocking its full potential in various scientific fields.

Conclusion

Summary of Key Research Findings Related to 2,2-Diisopropyloxetan-3-amine

Direct experimental data on this compound is scarce. However, based on the extensive research into oxetane (B1205548) chemistry, several key points can be inferred and summarized. The core oxetane ring is a strained four-membered heterocycle that can significantly influence the physicochemical properties of a molecule. The introduction of substituents, such as the two isopropyl groups at the C2 position and the amine group at the C3 position, is expected to have a profound impact on the compound's conformation and reactivity.

Research on analogous 3-amino-oxetane derivatives has shown their utility as valuable building blocks in medicinal chemistry. nih.govacs.org These compounds are frequently employed in amide couplings, reductive aminations, and SNAr reactions to introduce the oxetane motif into larger, more complex molecules. nih.govacs.org The presence of the amine functionality in this compound provides a synthetic handle for such transformations.

Furthermore, the gem-diisopropyl substitution at the C2 position is a notable feature. Gem-dimethyl groups are often used in drug design to block metabolic degradation and increase lipophilicity. acs.org By analogy, the diisopropyl group in this compound could serve a similar purpose, potentially enhancing the metabolic stability of molecules that incorporate this fragment.

Persistent Challenges and Opportunities in Oxetane-3-amine Research

The field of oxetane-3-amine research, while promising, is not without its challenges. A primary hurdle is the synthesis of these strained ring systems, particularly those with multiple substituents. The inherent ring strain in oxetanes makes their formation via intramolecular cyclization kinetically less favorable compared to five- and six-membered rings. acs.org The synthesis of this compound would likely require specialized synthetic methods to achieve good yields and avoid unwanted side reactions.

Another significant challenge is the stability of the oxetane ring itself. Oxetanes can be susceptible to ring-opening under acidic conditions or at elevated temperatures. nih.govacs.org This instability can complicate synthetic manipulations and may limit the compound's utility in certain applications. For instance, 3,3-disubstituted oxetanes with internal nucleophiles are known to be more prone to ring-opening under acidic conditions. nih.govacs.org

Despite these challenges, there are numerous opportunities in oxetane-3-amine research. The development of new and robust synthetic methods for accessing a wider variety of substituted oxetanes is an active area of investigation. nih.govacs.org Such advancements would enable the synthesis of novel oxetane-containing compounds with diverse substitution patterns, expanding the available chemical space for drug discovery.

The unique three-dimensional structure of oxetanes also presents an opportunity to design molecules with improved pharmacological properties. The puckered conformation of the oxetane ring can influence how a molecule binds to its biological target, potentially leading to increased potency and selectivity. acs.org

Broader Impact of this compound on Chemical Science

While this compound may not be a widely studied compound, its structural motifs are representative of a class of molecules that are having a significant impact on chemical science, particularly in the field of medicinal chemistry. The incorporation of oxetane rings into drug candidates has become an increasingly common strategy to modulate properties such as solubility, metabolic stability, and lipophilicity. acs.org

The study of compounds like this compound contributes to a deeper understanding of the structure-property relationships of oxetane-containing molecules. This knowledge can guide the design of future drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The development of synthetic methods for accessing such substituted oxetanes also drives innovation in synthetic organic chemistry.

Q & A

Q. What are the key considerations for synthesizing 2,2-Diisopropyloxetan-3-amine with high purity?

Methodological Answer: Synthesis of this compound requires careful selection of starting materials and reaction conditions. For oxetan-3-amine derivatives, a common approach involves:

- Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during ring formation .

- Cyclization under controlled conditions : Employ catalysts like BF₃·OEt₂ or mild bases (e.g., K₂CO₃) to facilitate oxetane ring closure while minimizing decomposition .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. Which spectroscopic and analytical methods are optimal for characterizing oxetan-3-amine derivatives?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify diastereotopic protons (e.g., oxetane CH₂ groups) and confirm substitution patterns. For 2,2-diisopropyl derivatives, expect distinct splitting patterns for isopropyl methyl groups (δ 1.0–1.2 ppm) and oxetane protons (δ 4.2–4.5 ppm) .

- 19F NMR (if applicable): Resolve fluorinated byproducts or intermediates .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for oxetan-3-amine derivatives across studies?

Methodological Answer: Contradictions often arise from variability in experimental design or biological models. To address this:

- Meta-analysis : Calculate heterogeneity metrics (e.g., I² statistic) to quantify inconsistency between studies. For example, I² > 50% indicates substantial heterogeneity, prompting subgroup analyses (e.g., by cell line or assay type) .

- Systematic Review : Follow PRISMA guidelines to assess bias in source studies, focusing on dosage ranges, solvent effects (e.g., DMSO vs. aqueous buffers), and control groups .

- Validation Experiments : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Temperature Control : Keep reactions below 60°C to prevent oxetane ring opening, which is common under acidic or high-temperature conditions .

- Selective Reagents : Use mild acylating agents (e.g., acetyl chloride in presence of DMAP) instead of harsh electrophiles to avoid N-alkylation side products .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. How can computational methods enhance the design of oxetan-3-amine-based inhibitors?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites). Prioritize derivatives with calculated ΔG < -8 kcal/mol .

- MD Simulations : Assess conformational stability of the oxetane ring in aqueous vs. lipid environments (e.g., 100-ns simulations in GROMACS) .

- QSAR Modeling : Corrogate substituent effects (e.g., diisopropyl vs. methyl groups) on bioactivity using Hammett σ constants or logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.